1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H12N2O5 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
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Biological Activity
1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, also known by its CAS number 949923-56-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, highlighting its pharmacological properties and therapeutic potential.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₂N₂O₅ |
Molecular Weight | 348.3 g/mol |
CAS Number | 949923-56-2 |
The compound features a pyrrole core substituted with various functional groups, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. Specifically, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer proliferation and metastasis .
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that specific pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 ranging from M to M . This suggests that modifications in the side groups of the pyrrole structure can enhance its potency against cancer cells.
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties as well. The compound's structure allows it to exhibit inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, some studies have reported anti-inflammatory properties associated with pyrrole derivatives. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
The biological activities of this compound are attributed to its ability to:
- Interact with Enzymes : The compound can inhibit tyrosine kinases involved in cell signaling pathways critical for tumor growth.
- Membrane Interaction : It may integrate into lipid bilayers, altering membrane dynamics and affecting cell viability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of colon cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis and Structural Studies
The synthesis of this compound typically involves a multi-step process starting from simpler pyrrole derivatives. The incorporation of nitrophenyl groups enhances the compound's biological activity through electronic effects and steric hindrance that stabilize reactive intermediates during interactions with biological targets .
Properties
IUPAC Name |
1-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c22-17(10-3-13-1-6-16(7-2-13)21(25)26)14-4-8-15(9-5-14)20-18(23)11-12-19(20)24/h1-12H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLJOQUCKRYMC-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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